2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Brand Name: Vulcanchem
CAS No.: 1004761-68-5
VCID: VC0110968
InChI: InChI=1S/C14H22BNO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)N)C
Molecular Formula: C14H22BNO2
Molecular Weight: 247.145

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS No.: 1004761-68-5

Cat. No.: VC0110968

Molecular Formula: C14H22BNO2

Molecular Weight: 247.145

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline - 1004761-68-5

Specification

CAS No. 1004761-68-5
Molecular Formula C14H22BNO2
Molecular Weight 247.145
IUPAC Name 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Standard InChI InChI=1S/C14H22BNO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15/h7-8H,16H2,1-6H3
Standard InChI Key SBYDVNRAKVMVMG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)N)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing organic compound with aniline and pinacol boronate ester functional groups. This compound is registered with CAS number 1004761-68-5 and is cataloged in PubChem with the identifier 56737724 . It is also recognized by several synonyms including 4-Amino-3,5-dimethylphenylboronic acid, pinacol ester and Benzenamine, 2,6-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- . The compound's MFCD identifier in chemical databases is MFCD18837628, providing another reference point for researchers seeking this specific compound .

Structural Properties

The molecular structure of 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline features an aniline core with two methyl groups at positions 2 and 6, and a pinacol boronate ester at position 4. This arrangement creates a symmetrical molecule with distinct functional regions. The presence of the amino group and the boronate ester provides multiple reactive sites, making the compound valuable for diverse chemical transformations. The molecule's structural integrity is maintained by the rigid aromatic ring, while the boronate ester offers a site for selective functionalization through various coupling reactions.

Chemical Data Profile

The comprehensive chemical data for 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is summarized in the following table:

ParameterValueReference
Molecular FormulaC₁₄H₂₂BNO₂
Molecular Weight247.14 g/mol
InChIInChI=1S/C14H22BNO2/c1-9-7-11(8-10(2)12(9)16)15-17-13(3,4)14(5,6)18-15
InChIKeySBYDVNRAKVMVMG-UHFFFAOYSA-N
SMILESCC1=CC(=CC(C)=C1N)B1OC(C)(C)C(C)(C)O1
Purity (Commercial)95%
Storage Conditions2-8°C

Chemical Reactivity and Transformations

Boronate Ester Reactions

The pinacol boronate ester group in 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline represents a key reactive site for further transformations. This functional group can participate in various coupling reactions, including:

  • Suzuki-Miyaura coupling with aryl or vinyl halides

  • Chan-Lam coupling with various nucleophiles

  • Oxidative transformations to hydroxyl groups

  • Conversion to other boron species or functional groups

The presence of the boronate ester makes this compound particularly valuable in coupling chemistry, allowing for the extension of molecular complexity through carbon-carbon or carbon-heteroatom bond formation.

Amine Group Functionalization

The primary amine functionality in 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline provides another site for chemical modifications. Potential transformations of this group include:

  • Conversion to diazonium salts for further functionalization

  • Acylation or alkylation reactions

  • Reductive amination with aldehydes or ketones

  • Formation of amides, carbamates, or ureas

These transformations add to the versatility of the compound as a building block in complex molecule synthesis, allowing for diverse structural elaboration from a single starting material.

Structural Comparisons with Related Compounds

Analogous Borylated Anilines

Several compounds share structural similarities with 2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, differing in the position or nature of substituents on the aromatic ring. One such compound is N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which features tertiary amine functionality instead of a primary amine . Another related compound is 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, which has a different substitution pattern with the boronate ester at position 2 and a methyl group at position 3 .

Comparing these compounds helps in understanding structure-activity relationships and how subtle structural changes can influence reactivity and applications. The table below highlights key differences between these related compounds:

CompoundPosition of Boronate EsterAmine TypeMethyl Group PositionsMolecular Weight (g/mol)
2,6-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline4Primary2, 6247.14
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline4TertiaryNone~247
3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline2Primary3233.12

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